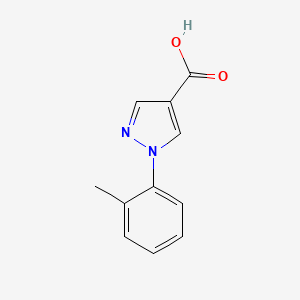

1-(O-tolyl)-1H-pyrazole-4-carboxylic acid

Description

Significance of Pyrazole (B372694) Core Structures in Contemporary Chemical Research

The pyrazole nucleus is a prominent structural motif in a multitude of compounds, demonstrating its versatility and importance. rsc.org Its significance stems from its presence in numerous molecules with a wide spectrum of biological activities and applications in various scientific fields. ias.ac.inrsc.orgacademicstrive.com

In Pharmaceuticals: The pyrazole scaffold is a key component in many pharmaceutically active compounds. rsc.orgresearchgate.net Its derivatives are known to exhibit a broad range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidiabetic activities. nih.govglobalresearchonline.netresearchgate.net The stability of the pyrazole ring to metabolic processes, compared to other heterocycles like imidazole, makes it a favored structure in drug design. mdpi.com The ease with which various functional groups can be introduced onto the pyrazole core allows medicinal chemists to fine-tune the pharmacological profile of potential drug candidates. rsc.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyrazole Core

| Drug Name | Therapeutic Category |

|---|---|

| Celecoxib | Anti-inflammatory nih.gov |

| Rimonabant | Anti-obesity nih.gov |

| Difenamizole | Analgesic ias.ac.innih.gov |

| Betazole | H2-receptor agonist nih.gov |

In Agrochemicals: Pyrazole derivatives have also made significant contributions to the agricultural sector. globalresearchonline.net Many compounds containing this heterocyclic core are utilized as herbicides, fungicides, and insecticides. sid.irrhhz.net For instance, some pyrazole derivatives function as succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism that is effective in controlling fungal pathogens. rhhz.net Others act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicide development. acs.orgnih.gov

In Materials Science: The application of pyrazole derivatives extends to materials science, where they are used as building blocks for functional materials such as polymers and metal-organic frameworks (MOFs). ontosight.ai The nitrogen atoms in the pyrazole ring are excellent coordinators for metal ions, making them valuable ligands in coordination chemistry. rsc.org

Historical Development and Evolution of Research on Pyrazole-4-carboxylic Acid Derivatives

The history of pyrazole chemistry began in 1883 with its synthesis by Ludwig Knorr. nih.gov Since this discovery, the methods for synthesizing substituted pyrazoles have undergone significant evolution. nih.govmdpi.com

Early research focused on foundational synthetic methods, such as the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. ijnrd.org Over the years, numerous other methods have been developed to provide access to a wide array of pyrazole derivatives. These include 1,3-dipolar cycloadditions and multicomponent reactions. nih.gov

The Vilsmeier-Haack reaction has been a particularly useful method for the synthesis of 1H-pyrazole-4-carboxylic acid esters and related aldehydes. sid.irtandfonline.comresearchgate.net This reaction typically involves treating hydrazones with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). tandfonline.comresearchgate.net The development of microwave-assisted synthesis has further refined this process, significantly reducing reaction times and often improving yields. tandfonline.comresearchgate.net

Research into pyrazole-4-carboxylic acids and their derivatives has been driven by their significant biological potential. ontosight.aimdpi.com These compounds serve as crucial intermediates for synthesizing more complex molecules with potential therapeutic applications. ontosight.ainih.gov Studies have demonstrated that derivatives of pyrazole-4-carboxylic acid possess activities such as hypoglycemic and antimicrobial properties. ontosight.ainih.gov The carboxylic acid group at the 4-position of the pyrazole ring enhances the molecule's reactivity, making it a versatile building block for further chemical modifications. ontosight.ai

Table 2: Key Milestones in Pyrazole-4-carboxylic Acid Research

| Development | Description | Significance |

|---|---|---|

| Knorr Synthesis (1883) | Condensation of hydrazines with 1,3-dicarbonyl compounds. | Foundational method for creating the pyrazole ring. ijnrd.org |

| Vilsmeier Reaction | Use of Vilsmeier reagent on hydrazones to yield pyrazole-4-carboxaldehydes. | Provided a direct route to 4-substituted pyrazoles. sid.irtandfonline.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | Reduced reaction times from hours to minutes/seconds and often increased yields. tandfonline.comresearchgate.net |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | Increased efficiency and atom economy for synthesizing complex pyrazole derivatives. sid.ir |

Rationale for Focused Academic Investigation of 1-(O-tolyl)-1H-pyrazole-4-carboxylic acid and Related Systems

The focused academic investigation of this compound and its analogs is predicated on the well-established principle of structure-activity relationships (SAR) in medicinal and agrochemical chemistry. The pyrazole-4-carboxylic acid scaffold is a known pharmacophore, and modifying the substituents on this core structure is a proven strategy for discovering novel compounds with enhanced or new biological activities. ias.ac.inrsc.org

The introduction of an aryl group, such as the o-tolyl group, at the N1 position of the pyrazole ring is a common strategy in the design of new bioactive molecules. nih.govnih.gov The rationale for investigating this specific substitution pattern includes:

Modulation of Physicochemical Properties: The o-tolyl group (an ortho-substituted toluene (B28343) ring) introduces specific steric and electronic features to the molecule. The methyl group's position can influence the molecule's conformation, lipophilicity, and interactions with biological targets compared to its meta or para isomers or an unsubstituted phenyl ring.

Exploring Structure-Activity Relationships: Systematically synthesizing and evaluating a series of 1-aryl-1H-pyrazole-4-carboxylic acids, including the o-tolyl derivative, allows researchers to build a comprehensive understanding of how the nature and position of the substituent on the aryl ring affect the compound's biological activity. nih.gov

Development of New Bioactive Agents: Given the wide range of activities displayed by pyrazole derivatives, there is a high probability that novel analogs like this compound could exhibit useful properties as potential pharmaceuticals or agrochemicals. researchgate.netrhhz.net Research in this area is often aimed at identifying new lead compounds for drug discovery or pesticide development programs. rhhz.netnih.gov

In essence, the study of this compound is a logical extension of the vast body of research on pyrazoles, aiming to explore new chemical space and uncover novel compounds with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBOCRFSDHSZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633224 | |

| Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75815-76-8 | |

| Record name | 1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 O Tolyl 1h Pyrazole 4 Carboxylic Acid and Analogous Structures

Foundational Synthetic Approaches to Pyrazole-4-carboxylic Acids

The construction of the pyrazole-4-carboxylic acid core is a critical first step. Several classical and modern synthetic strategies have been developed to achieve this, offering varying degrees of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Difunctional Systems

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound. nih.gov To obtain a pyrazole-4-carboxylic acid, precursors containing a latent or protected carboxylic acid group at the C2 position of the three-carbon unit are typically used.

A common strategy involves the reaction of a hydrazine with a derivative of ethyl 2-formyl-3-oxobutanoate or similar β-ketoesters. The initial condensation occurs between the hydrazine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate, a substituted hydrazine) and the specific 1,3-dicarbonyl compound determines the substitution pattern of the final product. The ester group at the 4-position can then be hydrolyzed to the desired carboxylic acid.

Key aspects of this methodology include:

Precursor Availability: A wide variety of 1,3-dicarbonyl compounds and hydrazine derivatives are commercially available or readily synthesized.

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a common challenge. nih.gov The reaction conditions, including solvent and temperature, can influence the regiochemical outcome.

Reaction Conditions: These reactions are often carried out under acidic or basic catalysis and may require elevated temperatures.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| Hydrazine hydrate | Ethyl 2-formyl-3-oxobutanoate | Acetic acid, reflux | Ethyl 1H-pyrazole-4-carboxylate | nih.gov |

| Phenylhydrazine (B124118) | Diethyl 2-(ethoxymethylene)malonate | Ethanol, reflux | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | nih.gov |

| Methylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Aprotic dipolar solvent | Mixture of regioisomeric pyrazoles | nih.gov |

Transition-Metal Catalyzed Routes for Pyrazole Ring Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. researchgate.net These methods often offer milder reaction conditions, improved regioselectivity, and access to a broader range of functionalized products.

One notable approach involves the palladium-catalyzed coupling of vinyl halides or triflates with hydrazones, followed by an intramolecular cyclization. Another strategy utilizes ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines to furnish 1,4-disubstituted pyrazoles. organic-chemistry.org While not always directly yielding a 4-carboxylic acid, these methods can provide pyrazole intermediates that can be further functionalized. For instance, a C-H functionalization approach can be employed to introduce substituents onto a pre-formed pyrazole ring, which could subsequently be converted to a carboxylic acid. researchgate.net

| Catalyst | Reactants | Key Features | Ref |

| Palladium(II) acetate (B1210297) | Aryl halide, N-tosylhydrazone, alkyne | Multicomponent reaction, good yields | researchgate.net |

| Ruthenium(III) chloride | 1,3-diol, alkyl hydrazine | Hydrogen transfer, regioselective | organic-chemistry.org |

| Copper(I) iodide | α,β-Alkynic hydrazone | Electrophilic cyclization | nih.gov |

One-Pot Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained significant traction for the efficient construction of complex molecules like pyrazoles. beilstein-journals.orgnih.gov These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

For the synthesis of pyrazole-4-carboxylic acid derivatives, a common MCR involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org For example, the reaction of an aromatic aldehyde, ethyl acetoacetate, and phenylhydrazine can yield a highly substituted ethyl 1-phenyl-1H-pyrazole-4-carboxylate in a single step. The versatility of MCRs allows for the introduction of diverse substituents on the pyrazole ring by simply varying the starting materials.

A notable three-component synthesis involves the in-situ formation of a 1,3-dicarbonyl compound from a ketone and an acid chloride, which then reacts with a hydrazine to form the pyrazole. organic-chemistry.org This approach circumvents the need to isolate the often-unstable 1,3-dicarbonyl intermediate.

Strategies for N-Substitution in Pyrazole Carboxylic Acids

Once the pyrazole-4-carboxylic acid core is established, the next crucial step is the introduction of the desired substituent at the N1-position. For the target compound, this involves the regioselective installation of an o-tolyl group.

Regioselective Synthesis of N-Substituted Pyrazoles

The direct N-alkylation or N-arylation of a pyrazole can lead to a mixture of two regioisomers if the pyrazole is unsymmetrically substituted at the 3- and 5-positions. Achieving high regioselectivity is therefore a primary concern. The outcome of the N-substitution is often governed by a combination of electronic and steric factors. nih.gov

In the case of pyrazole-4-carboxylates, the electronic nature of the ester group can influence the acidity of the N-H protons and thus the site of substitution. However, steric hindrance often plays a more dominant role. The incoming substituent will preferentially attach to the less sterically hindered nitrogen atom. acs.org

Several strategies have been developed to control the regioselectivity of N-substitution:

Use of Bulky Protecting Groups: Introducing a bulky protecting group at one of the nitrogen atoms can direct the incoming substituent to the other nitrogen. Subsequent removal of the protecting group yields the desired regioisomer.

Directed C-H Functionalization: In some cases, a directing group can be installed on the pyrazole ring to guide a metal catalyst to a specific C-H bond, which can then be functionalized. While this is a C-H functionalization, it can be part of a broader strategy to achieve a specific substitution pattern. researchgate.net

Stepwise Synthesis: A more controlled approach involves synthesizing the pyrazole ring from a pre-functionalized hydrazine, such as o-tolylhydrazine. researchgate.net This ensures that the aryl group is unequivocally positioned at the N1-position from the outset.

Introduction of Aryl Moieties at the N1-Position

The introduction of an aryl group, such as the o-tolyl moiety, at the N1-position of a pyrazole is a key transformation. Transition-metal catalyzed cross-coupling reactions are the state-of-the-art methods for this purpose.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed N-arylation reaction, is a classic method for forming C-N bonds. Modern variations of this reaction often employ diamine ligands to facilitate the coupling of aryl halides with N-heterocycles, including pyrazoles. acs.org These reactions can be performed under milder conditions than the traditional Ullmann reaction. The reaction of a pyrazole-4-carboxylate with an ortho-substituted aryl halide, such as 2-iodotoluene, in the presence of a copper catalyst and a suitable base can provide the desired 1-(o-tolyl) product. Steric hindrance from the ortho-methyl group on the aryl halide can influence the reaction rate and may require optimized conditions. acs.org

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology is highly versatile and tolerates a wide range of functional groups. The reaction of a pyrazole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base is a highly effective method for N-arylation. The choice of ligand is often crucial for achieving high yields and good regioselectivity, especially with sterically demanding substrates like o-tolyl halides.

| Catalyst System | Arylating Agent | Substrate | Key Features | Ref |

| CuI / Diamine ligand | Aryl iodide/bromide | Pyrazole | Good tolerance of functional groups | acs.org |

| Pd(OAc)₂ / Phosphine ligand | Aryl halide/triflate | Pyrazole | High efficiency and generality | rsc.org |

Functionalization and Derivatization Techniques of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the pyrazole ring is a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.

The conversion of pyrazole-4-carboxylic acids into amides and esters is a fundamental and widely employed derivatization strategy. These functional groups can significantly modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences pharmacokinetic and pharmacodynamic profiles.

The synthesis of pyrazole amides is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. A common activation method involves the conversion of the carboxylic acid to its corresponding acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. farmaciajournal.com For instance, 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to 1-methyl-1H-pyrazole-4-carbonyl chloride by refluxing with thionyl chloride in an anhydrous solvent like 1,2-dichloroethane. farmaciajournal.com This activated intermediate can then be reacted with a wide range of amines to yield the desired amide derivatives. mdpi.comresearchgate.net This approach has been utilized to synthesize a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have been investigated for their antifungal activities. mdpi.com

Similarly, esterification can be accomplished through various standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reacting the pyrazole-4-carbonyl chloride with an appropriate alcohol. These methods have been used to prepare ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, which were subsequently evaluated for anti-inflammatory activity. researchgate.net

The following table summarizes representative transformations of pyrazole-4-carboxylic acids into amides and esters:

| Starting Material | Reagents | Product | Application/Study |

| 1-methyl-1H-pyrazole-4-carboxylic acid | 1. SOCl₂, 1,2-dichloroethane2. Amine | 1-methyl-1H-pyrazole-4-carboxamide derivatives | Synthesis of intermediates for further functionalization farmaciajournal.com |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1. Activating agent2. Substituted anilines | N-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Antifungal agents mdpi.com |

| Pyrazole-3-carboxylic acid | 1. Activating agent2. Chiral amino alcohols | Chiral thioureide derivatives | Antibacterial agents researchgate.net |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid | 1. SOCl₂2. Various amines/alcohols | Amide and ester derivatives | Anticancer activity researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Beyond amides and esters, the carboxylic acid group of pyrazoles can be transformed into a variety of other functional groups, further expanding the chemical space accessible from this versatile intermediate. One significant transformation is decarboxylation, the removal of the carboxyl group. This reaction can be challenging for pyrazole-4-carboxylic acids, particularly those bearing haloalkyl substituents. googleapis.com However, methods have been developed, including heating at the melting point or using copper-catalyzed protodecarboxylation under harsh conditions (e.g., microwave irradiation at 200 °C in DMF). googleapis.com More recent procedures describe decarboxylation under acidic or basic conditions at temperatures ranging from 40 to 220 °C. googleapis.comgoogle.com

Another modification involves the conversion of the carboxylic acid to a nitrile. This can be achieved by first converting the acid to its primary amide, followed by dehydration using reagents such as thionyl chloride (SOCl₂) in DMF. researchgate.net The nitrile group can then serve as a precursor for other functionalities or as a key pharmacophore itself.

Additionally, the aldehyde moiety of 4-formylpyrazoles, which can be derived from the corresponding carboxylic acid, can be converted into a cyano group or a carbothioamide. researchgate.net These transformations highlight the utility of the C4 substituent as a platform for diverse functionalization.

Emerging Synthetic Methodologies and Mechanistic Insights

Recent advancements in synthetic organic chemistry have provided novel and more efficient routes to pyrazole-4-carboxylic acids and their derivatives, with a growing emphasis on catalytic methods and green chemistry principles.

A notable emerging methodology is the silver-catalyzed decarboxylative cyclization. This approach allows for the synthesis of multisubstituted pyrazoles from readily available 1,2-diaza-1,3-dienes and α-keto acids. bohrium.comrsc.orgresearchgate.net In this process, a silver catalyst facilitates a cyclization reaction that involves the formal loss of carbon dioxide from the α-keto acid. researchgate.net This method is advantageous as it constructs the pyrazole core and introduces substitution in a single, efficient step. The reaction proceeds under relatively mild conditions and has been shown to be applicable to the synthesis of analogs of FDA-approved drugs. bohrium.com The use of silver salts is beneficial due to their low toxicity, stability, and ability to facilitate single electron transfer (SET) processes that can initiate radical cyclizations. researchgate.net

The general scheme for this reaction is as follows:

1,2-Diaza-1,3-diene + α-Keto Acid --(Silver Catalyst)--> Substituted Pyrazole + CO₂

This reaction highlights a modern approach to heterocycle synthesis, where bond formation is coupled with the extrusion of a small molecule, providing a strong thermodynamic driving force.

Rearrangement reactions offer another sophisticated avenue for the synthesis of pyrazole-4-carboxylates. While direct rearrangement of the pyrazole-4-carboxylate scaffold is less common, rearrangements of other heterocyclic systems to form pyrazoles are being explored. For example, a non-decarboxylative, ruthenium-catalyzed rearrangement of 4-alkylidene-isoxazol-5-ones has been reported to yield pyrazole-4-carboxylic acids. encyclopedia.pub This transformation provides a novel entry to the pyrazole-4-carboxylate core from a different heterocyclic precursor.

Additionally, novel pyrazole-4-carboxylates have been synthesized through rearrangement reactions involving intermediates derived from the reaction of 4-benzoyl-5-phenyl-2,3-furandione with various nitrogen-containing nucleophiles. researchgate.net These intricate reaction cascades demonstrate the potential for complex molecular architectures to be accessed through carefully designed rearrangement pathways.

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govpharmacognosyjournal.net Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

One prominent green approach is the use of water as a reaction solvent. rsc.orgthieme-connect.com "On water" synthesis of pyrazole-3-carboxylates has been developed, which avoids the use of toxic hydrazine and simplifies product purification. rsc.org Multicomponent reactions (MCRs) are another cornerstone of green pyrazole synthesis. nih.gov MCRs, which involve the one-pot reaction of three or more starting materials, offer high atom and step economy. The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, can be achieved through a four-component condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

Microwave irradiation has also emerged as a powerful tool in green pyrazole synthesis. nih.govpharmacognosyjournal.net It can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. For instance, the synthesis of pyrano[2,3-c]pyrazoles via MCRs can be completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov

The following table summarizes some green chemistry approaches in pyrazole synthesis:

| Green Approach | Key Features | Example Application |

| Aqueous Synthesis | Use of water as a solvent, avoidance of toxic reagents. | Synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles. rsc.orgthieme-connect.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom and step economy, reduced waste. | Synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficiency. | Four-component synthesis of 4H-pyrano[2,3-c]pyrazoles. nih.govpharmacognosyjournal.net |

| Use of Nanocatalysts | Heterogeneous catalysis, easy separation and reusability. | Cobalt oxide catalyzed synthesis of substituted pyrazoles. pharmacognosyjournal.net |

This table is generated based on data from the text and is for illustrative purposes.

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-(o-tolyl)-1H-pyrazole-4-carboxylic acid by providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. For this compound, distinct signals are expected for the pyrazole (B372694) ring protons, the tolyl group protons, and the carboxylic acid proton.

The pyrazole ring features two protons, H3 and H5, which typically appear as singlets in the aromatic region of the spectrum. Due to the influence of the adjacent nitrogen atoms and the carboxylic acid group, their chemical shifts are anticipated to be in the range of δ 8.0-8.5 ppm. The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often above δ 12 ppm. libretexts.org The chemical shift of this proton is sensitive to solvent and concentration due to variations in hydrogen bonding.

The o-tolyl substituent displays a characteristic set of signals. The methyl group protons (-CH₃) are expected to produce a singlet at approximately δ 2.1-2.5 ppm. The four aromatic protons of the tolyl ring will appear as a complex multiplet pattern in the range of δ 7.2-7.6 ppm, resulting from their distinct chemical environments and spin-spin coupling interactions.

| Proton Assignment (Analogous Compound) | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | > 12.0 (broad singlet) |

| Pyrazole H3 | ~8.1 |

| Pyrazole H5 | ~8.3 |

| Tolyl Aromatic (4H) | 7.2 - 7.6 (multiplet) |

| Tolyl Methyl (-CH₃) | 2.1 - 2.5 (singlet) |

Data table based on general principles and analysis of analogous compounds. libretexts.orguomphysics.net

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, confirming the carbon skeleton. The spectrum for this compound would show distinct signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and the tolyl group carbons.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of δ 165-185 ppm. libretexts.org The carbon atoms of the pyrazole ring (C3, C4, and C5) are expected to resonate between δ 110 and 150 ppm. The carbons of the tolyl group will show signals in the aromatic region (δ 125-140 ppm), with the carbon attached to the pyrazole ring and the carbon bearing the methyl group showing distinct shifts. The methyl carbon itself will appear at a much higher field, typically around δ 17-22 ppm.

Data from the analogous 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid supports these expected ranges, with sp² hybridized carbons appearing between δ 112.97–143.21 ppm. uomphysics.net

| Carbon Assignment (Analogous Compound) | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Pyrazole C3 | 135 - 145 |

| Pyrazole C4 | 110 - 120 |

| Pyrazole C5 | 140 - 150 |

| Tolyl C-N | ~138 |

| Tolyl C-CH₃ | ~135 |

| Tolyl Aromatic CH | 125 - 132 |

| Tolyl Methyl (-CH₃) | 17 - 22 |

Data table based on general principles and analysis of analogous compounds. libretexts.orguomphysics.net

Solid-state ¹⁵N NMR spectroscopy is a powerful technique for probing the local environment of nitrogen atoms, particularly in the context of hydrogen bonding. researchgate.net In the solid state, molecules of this compound are expected to form hydrogen-bonded dimers or larger aggregates. The pyrazole ring contains two distinct nitrogen atoms (N1 and N2), and their ¹⁵N chemical shifts are highly sensitive to their involvement in hydrogen bonding.

Studies on similar pyrazole-based compounds have shown that N-H···N hydrogen bonds are common motifs. semanticscholar.org In such arrangements, the nitrogen atom acting as a hydrogen bond donor (the protonated nitrogen) will have a different chemical shift from the nitrogen atom acting as a hydrogen bond acceptor. Solid-state ¹⁵N NMR can therefore be used to confirm the presence and nature of these intermolecular interactions, which are crucial to understanding the supramolecular structure of the compound in its crystalline form. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the vibrational modes of the molecule's functional groups. These methods are particularly useful for identifying characteristic bonds and probing intermolecular forces like hydrogen bonding.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹ for dimeric structures. libretexts.orgnih.gov

Other key vibrational modes include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H stretching (methyl group): Bands around 2950-2850 cm⁻¹.

C=C and C=N stretching (aromatic and pyrazole rings): Multiple bands in the 1600-1450 cm⁻¹ region.

C-N stretching (pyrazole ring): Bands typically observed around 1290 cm⁻¹. researchgate.net

O-H bending and C-O stretching: Bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

The positions of these bands, particularly the O-H and C=O stretches, confirm the presence of the carboxylic acid functionality and provide strong evidence for intermolecular hydrogen bonding in the solid state. uomphysics.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H stretch | 2950 - 2850 | Medium |

| C=O stretch (dimer) | 1710 - 1680 | Strong |

| C=C / C=N stretch (ring) | 1600 - 1450 | Medium to Strong |

| C-N stretch (ring) | ~1290 | Medium |

Data table based on general spectroscopic principles and data from analogous compounds. libretexts.orguomphysics.netresearchgate.net

Raman spectroscopy offers a complementary perspective to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the non-polar or symmetric bonds within the aromatic and pyrazole rings.

Strong Raman signals are expected for the aromatic ring stretching modes in the 1600-1500 cm⁻¹ region and the pyrazole ring breathing modes. mdpi.com The C=O stretching vibration is also Raman active, though often weaker than in the IR spectrum. The analysis of Raman spectra for aromatic carboxylic acids has shown characteristic peaks for aromatic ring and carboxylic acid unit stretching modes in the 1200–1700 cm⁻¹ range. nih.gov The symmetric C-H stretching of the methyl group would also be expected to produce a distinct Raman signal. This technique is valuable for confirming the integrity of the aromatic and heterocyclic ring systems within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₂; Molecular Weight: 202.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) and a series of fragment ions resulting from predictable cleavage pathways.

The fragmentation would likely proceed through several key pathways characteristic of aromatic carboxylic acids and N-aryl pyrazoles:

Loss of a Hydroxyl Radical: A primary fragmentation event for carboxylic acids involves the cleavage of the O-H bond, leading to a prominent peak at [M-17]⁺, corresponding to the loss of an ·OH radical.

Loss of the Carboxyl Group: Subsequent fragmentation can involve the loss of a carbonyl group (CO) from the [M-OH]⁺ ion or the direct loss of the entire carboxyl group (·COOH) from the molecular ion, resulting in a peak at [M-45]⁺.

Cleavage of the Tolyl Group: The bond between the pyrazole nitrogen and the tolyl ring can cleave, leading to ions corresponding to the tolyl cation (m/z 91) and the pyrazole-4-carboxylic acid cation (m/z 111).

Ring Fragmentation: The pyrazole ring itself can undergo cleavage, a complex process that can lead to the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from various fragment ions, characteristic of nitrogen-containing heterocyclic compounds.

These predicted fragmentation patterns are summarized in the table below.

| Expected Ion | m/z (Mass-to-Charge Ratio) | Predicted Identity/Origin |

| [M]⁺˙ | 202 | Molecular Ion |

| [M-OH]⁺ | 185 | Loss of hydroxyl radical from the carboxylic acid group |

| [M-COOH]⁺ | 157 | Loss of the entire carboxylic acid group |

| [C₇H₇]⁺ | 91 | Tolyl cation fragment |

| [C₄H₃N₂O₂]⁺ | 111 | Pyrazole-4-carboxylic acid cation fragment |

X-ray Diffraction Analysis for Solid-State Structure and Tautomerism

X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

A single-crystal X-ray diffraction study of this compound would reveal its precise three-dimensional geometry. Based on analyses of similar structures, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, several key features are anticipated nih.gov. The pyrazole ring is expected to be essentially planar. The tolyl group, however, would likely be twisted out of the plane of the pyrazole ring due to steric hindrance from the ortho-methyl group.

A defining feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. It is highly probable that two molecules of this compound would form a centrosymmetric dimer via strong O—H···O hydrogen bonds between their carboxylic acid groups nih.govresearchgate.net.

The table below outlines the expected crystallographic parameters, derived from known pyrazole-carboxylic acid structures nih.gov.

| Parameter | Expected Value/System | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyrazole derivatives nih.govmdpi.com. |

| Space Group | e.g., P2₁/c, C2/c | Centrosymmetric space groups are common for molecules forming dimers. |

| Key Bond Lengths | C-N (pyrazole): ~1.32-1.35 ÅC=O: ~1.22 ÅC-O: ~1.31 Å | Reflects delocalization in the pyrazole ring and typical carboxylic acid dimensions nih.gov. |

| Intermolecular Bonds | O—H···O hydrogen bonds | Expected to form the classic carboxylic acid dimer motif researchgate.net. |

Investigation of Proton Disorder and Dynamics in Crystal Structures

In the solid state, pyrazole derivatives that are unsubstituted at the N1 position (N-H pyrazoles) often exhibit fascinating dynamic properties related to proton transfer researchgate.net. This leads to proton disorder, where a hydrogen atom rapidly moves between two potential nitrogen sites.

However, in this compound, the N1 position is substituted with a tolyl group, which prevents the classic N-H···N proton tautomerism seen in unsubstituted pyrazoles researchgate.net. Therefore, proton disorder of this type is not expected. The primary dynamic process would be related to the proton within the carboxylic acid dimer. While generally ordered, subtle disorders or proton dynamics within the O—H···O hydrogen bond can sometimes be observed, particularly at different temperatures, although this is less common than the disorder in N-H pyrazoles researchgate.net. The structure is expected to be stabilized by the strong, well-defined hydrogen bonds forming the dimeric motif.

Advanced Computational and Theoretical Investigations of 1 O Tolyl 1h Pyrazole 4 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They provide insights into electron distribution, orbital energies, and molecular stability, which collectively determine the molecule's chemical character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jcsp.org.pk By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole-4-carboxylic acid derivatives, DFT studies often utilize functionals like B3LYP with basis sets such as 6-31G* or TZ2P to achieve a balance of accuracy and computational cost. jcsp.org.pkuomphysics.net

Studies on analogous compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have revealed that the molecule is non-planar, with a significant dihedral angle between the pyrazole (B372694) and phenyl rings. uomphysics.net It is also common for carboxylic acid derivatives to form stable dimers in the solid state through intermolecular hydrogen bonds between the carboxyl groups. uomphysics.net A similar non-planar conformation would be expected for 1-(O-tolyl)-1H-pyrazole-4-carboxylic acid due to the steric influence of the ortho-methyl group on the tolyl ring, which would force it to twist relative to the plane of the pyrazole ring.

Interactive Table: Example DFT-Calculated Geometrical Parameters for a Pyrazole Carboxylic Acid Derivative

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| N-N (pyrazole) | ~1.35 Å | |

| C-N (pyrazole) | ~1.32 - 1.38 Å | |

| Bond Angle | O-C=O | ~122° |

| C-N-N (pyrazole) | ~105° - 112° | |

| Dihedral Angle | Phenyl Ring vs. Pyrazole Ring | 55° - 65° |

Note: Data is illustrative and based on published values for similar structures like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. uomphysics.net

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For various pyrazole derivatives, DFT calculations have placed the HOMO-LUMO gap in the range of 4.0 to 5.0 eV, indicating significant electronic stability. jcsp.org.pkuomphysics.net In these molecules, the HOMO is typically delocalized over the phenyl and pyrazole groups, while the LUMO is also delocalized over the entire molecular framework, including the carboxylic acid moiety. uomphysics.net

Interactive Table: Example FMO Energy Values for Pyrazole Derivatives (eV)

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyrazole-carboxamide (A) | -5.44 | -1.21 | 4.23 | jcsp.org.pk |

| Pyrazole-carboxamide (B) | -5.56 | -1.24 | 4.32 | jcsp.org.pk |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | -6.27 | -2.25 | 4.02 | uomphysics.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). These interactions, particularly π-system conjugations and hyperconjugative effects, are crucial for molecular stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In a molecule like this compound, the MEP map would be expected to show the most negative potential concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. These sites represent the primary centers for hydrogen bonding and electrophilic interactions. The most positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, confirming its acidic nature.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide an intuitive understanding of chemical bonding. They reveal the spatial regions of electron pairing, allowing for a clear distinction between covalent bonding regions, lone pairs, and atomic cores. For this compound, ELF and LOL analyses would visually confirm the covalent bond framework, the delocalized π-electron systems in the aromatic rings, and the localization of lone pair electrons on the nitrogen and oxygen atoms.

Molecular Modeling and Dynamics Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations are particularly useful for studying conformational flexibility and interactions with other molecules, such as a solvent or a biological receptor.

In the context of drug discovery, MD simulations are often performed on a ligand-protein complex to assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov For a compound like this compound, if it were identified as an inhibitor of an enzyme, MD simulations could confirm whether the key interactions (e.g., hydrogen bonds, hydrophobic contacts) are maintained over a simulation period of nanoseconds. nih.gov These simulations reveal the stability of the compound within a binding site and can highlight important conformational changes in both the ligand and the protein. nih.gov

Exploration of Conformational Space and Stability

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to perform a systematic scan of the potential energy surface. This involves rotating the tolyl and carboxylic acid groups through 360° and calculating the relative energy at each step. The results of such an analysis reveal the low-energy (stable) and high-energy (unstable) conformations.

For this compound, the major conformational isomers arise from the rotation of the o-tolyl group. Due to steric hindrance from the methyl group at the ortho position, a perfectly planar arrangement of the two rings is generally energetically unfavorable. The most stable conformers are expected to feature a twisted geometry, where the dihedral angle between the pyrazole and tolyl rings is significant. Similarly, the carboxylic acid group may be coplanar with the pyrazole ring to maximize conjugation, or it may be twisted out of the plane.

| Conformer | Dihedral Angle (C-N-Caryl-Caryl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~60° | 0.00 | Twisted conformation minimizing steric clash between the tolyl methyl group and the pyrazole ring. |

| Local Minimum | ~120° | 1.5 - 2.5 | Alternative twisted conformation. |

| Transition State | 0° | > 5.0 | Planar conformation with significant steric repulsion. |

| Transition State | 90° | 3.0 - 4.0 | Perpendicular arrangement, electronically less favorable. |

The data in this table is illustrative, based on typical computational results for sterically hindered biaryl systems, and serves to represent the expected conformational profile.

Analysis of Non-Covalent Interactions (RDG and IRI)

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and molecular recognition properties of this compound. Computational methods such as Reduced Density Gradient (RDG) and Interaction Region Indicator (IRI) are powerful tools for visualizing and characterizing these weak interactions. alrasheedcol.edu.iq

The RDG method analyzes the electron density (ρ) and its gradient (∇ρ) to identify regions of non-covalent interactions. researchgate.net A plot of RDG versus the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density reveals the nature of these interactions. researchgate.net

Strong attractive interactions , such as hydrogen bonds, appear as spikes in the low-gradient, negative sign(λ₂)ρ region. researchgate.net

Weak interactions , like van der Waals forces, are found in the low-gradient, near-zero sign(λ₂)ρ region. scielo.org.mx

Strong repulsive interactions , such as steric clashes, appear in the low-gradient, positive sign(λ₂)ρ region. researchgate.net

In this compound, RDG analysis would be expected to reveal several key intramolecular interactions:

A potential weak C-H···O hydrogen bond between a C-H group on the tolyl ring and an oxygen atom of the carboxylic acid.

Van der Waals interactions between the tolyl and pyrazole rings, contributing to the stability of the twisted conformer.

A region of steric repulsion between the ortho-methyl group of the tolyl ring and the pyrazole ring, which is responsible for the non-planar ground state conformation.

IRI analysis complements RDG by providing a clearer visualization of interaction regions in real space, mapping the strength and type of interactions onto isosurfaces around the molecule. For this system, IRI would visualize the stabilizing van der Waals contacts as broad, diffuse surfaces between the aromatic rings and highlight any destabilizing steric crowding near the ortho-methyl group.

Computational Studies of Hydrogen-Bonding Networks and Proton Transfer Phenomena

Ab Initio Studies of Intermolecular Hydrogen Bridges

The presence of both a hydrogen bond donor (the carboxylic acid -OH and potentially the pyrazole N-H in a tautomeric form) and acceptors (the pyrazole nitrogen and the carbonyl oxygen) allows this compound to form robust intermolecular hydrogen bonds. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide accurate descriptions of these interactions. daneshyari.com

Studies on the parent compound, pyrazole-4-carboxylic acid, have shown that molecules self-assemble into quasi-linear ribbons through cyclic hydrogen bonds. acs.orgfu-berlin.denih.gov In this arrangement, the carboxylic acid group of one molecule interacts with the pyrazole ring of an adjacent molecule, forming a characteristic O-H···N and a C-H···O or N-H···O bridge. acs.org It is highly probable that this compound forms similar hydrogen-bonded assemblies.

Ab initio calculations on a dimer or oligomer of the molecule can quantify the strength and geometry of these hydrogen bonds. fu-berlin.de Key parameters derived from these calculations include the bond distance, bond angle, and the interaction energy. For pyrazole-acid systems, the O-H···N hydrogen bond is typically strong and relatively linear. fu-berlin.denih.gov

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H···N | 2.70 - 2.85 | 170 - 180 | -8 to -12 |

| N-H···O | 2.80 - 3.00 | 150 - 165 | -5 to -7 |

This data is based on computational studies of pyrazole-4-carboxylic acid and represents the expected values for the titled compound. acs.orgfu-berlin.denih.gov

Theoretical Investigation of Tautomeric Equilibria and Proton Dynamics

Proton transfer is a fundamental process in pyrazole systems, leading to different tautomeric forms. daneshyari.com For N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms. nih.gov In this compound, the N1 position is substituted, preventing simple annular tautomerism. However, proton transfer can occur intermolecularly within the hydrogen-bonded networks.

Computational studies using DFT can model the potential energy surface for these proton transfer events. ias.ac.in This allows for the determination of the structures of transition states and the calculation of activation energy barriers. Two key processes are of interest:

Double Proton Transfer: Within a cyclic hydrogen-bonded dimer, two protons can be transferred simultaneously or sequentially between two molecules. daneshyari.com This process interconverts the tautomeric states of the entire dimer. tu-darmstadt.de

Solvent-Assisted Proton Transfer: In the presence of solvent molecules like water, a proton can be relayed from the donor to the acceptor site via a solvent bridge. ias.ac.in

Theoretical investigations on substituted pyrazoles have shown that activation energies for intramolecular proton migration are typically high (45-55 kcal/mol). daneshyari.com However, the barrier for double proton transfer in dimers is significantly lower, generally in the range of 10-20 kcal/mol, indicating this is a much more facile process. daneshyari.comias.ac.in The presence of electron-donating or withdrawing groups can modulate these energy barriers. nih.gov The o-tolyl group, being weakly electron-donating, is expected to have a modest influence on the proton dynamics of the pyrazole-carboxylic acid system.

| Proton Transfer Mechanism | System | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Intramolecular (Monomer) | 4-Substituted Pyrazoles | 47.8 – 55.5 daneshyari.com |

| Intermolecular (Dimer) | 4-Substituted Pyrazoles | 11.4 – 15.0 daneshyari.com |

| Water-Assisted (Monomer) | Substituted Pyrazoles | 26.6 – 31.8 ias.ac.in |

Computational Approaches to Understanding Molecular Interactions

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov Pyrazole derivatives are known to exhibit a wide range of biological activities and are often investigated as inhibitors of various protein targets, such as kinases and other enzymes. nih.govresearchgate.net

In a molecular docking study involving this compound, the molecule would be treated as a flexible ligand and docked into the active site of a selected protein target. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). alrasheedcol.edu.iqresearchgate.net

The structural features of this compound make it a promising candidate for targeted interactions:

The carboxylic acid group can act as a strong hydrogen bond donor and acceptor, potentially forming salt bridges with charged residues like arginine or lysine.

The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.

The aromatic tolyl and pyrazole rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Docking studies would reveal the most likely binding pose and identify the key amino acid residues involved in the interaction, providing a structural basis for the molecule's potential biological activity. researchgate.net

| Protein Target | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Protein Kinase (e.g., VEGFR-2) | -9.5 | ~150 | Asp1046, Cys919, Glu885 | Hydrogen Bond, Hydrophobic |

| Cyclin-Dependent Kinase (e.g., CDK2) | -10.3 | ~50 | Lys33, Leu83, Asp86 | Hydrogen Bond, π-π Stacking |

| Aurora A Kinase | -8.6 | ~500 | Arg220, Thr217, Leu263 | Hydrogen Bond, Hydrophobic |

This table presents representative data based on docking studies of similar pyrazole derivatives against common kinase targets to illustrate the potential output of such an analysis for this compound. researchgate.netnih.gov

Elucidation of Interaction Mechanisms through Quantum Chemical Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These methods are instrumental in elucidating the intricate mechanisms through which this molecule interacts with biological targets or other chemical species. By calculating parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges, researchers can identify the most reactive sites within the molecule.

For instance, the pyrazole ring is an electron-rich system, making it capable of engaging in various non-covalent interactions. The carboxylic acid group is a key site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The tolyl group introduces steric constraints and can participate in π-π stacking or hydrophobic interactions.

Quantum chemical studies allow for the precise characterization of these interactions. For example, by modeling the interaction of this compound with an enzyme active site, researchers can calculate the binding energies and geometries of the resulting complex. This analysis reveals the specific hydrogen bonds, van der Waals forces, and other interactions that stabilize the complex, providing a mechanistic understanding of its binding affinity. Such studies have shown that for pyrazole derivatives, the binding energy with target proteins can be significant, indicating stable complex formation.

Furthermore, these computational approaches can map out the potential energy surface of interaction, identifying the most stable conformations of the molecule and its complexes. This information is critical for understanding the dynamic behavior of the system and the thermodynamics of binding.

Key Interaction Sites of this compound Predicted by Quantum Chemistry:

Pyrazole Ring (N1, N2): Act as hydrogen bond acceptors and are involved in coordination with metal ions. The π-system can participate in stacking interactions.

Carboxylic Acid Group (-COOH): A primary site for strong hydrogen bonding, both as a donor and an acceptor. This group is often crucial for anchoring the molecule to a receptor site.

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) Modeling

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models are statistical tools used to predict the properties or biological activities of chemical compounds based on their molecular structures. For this compound and its analogues, QSAR modeling can establish a mathematical relationship between structural features (descriptors) and a specific activity, such as inhibitory potency against a particular enzyme.

The process begins with the calculation of a wide range of molecular descriptors for a series of related pyrazole derivatives. These descriptors fall into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometric: Related to the 3D structure of the molecule.

Quantum Chemical: Such as HOMO/LUMO energies, dipole moment, and atomic charges calculated using methods like DFT.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed activity. A robust QSAR model not only accurately predicts the activity of the compounds in the training set but also has good predictive power for new, untested compounds.

For pyrazole-based compounds, QSAR studies have successfully identified key structural features that govern their biological activities. For example, a model might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the molecular volume, suggesting that a more polar, compact molecule is preferred.

Below is an interactive table showcasing a hypothetical QSAR model for a series of pyrazole-4-carboxylic acid derivatives, illustrating the relationship between molecular descriptors and a hypothetical biological activity (e.g., IC50).

Interactive Data Table: Hypothetical QSAR Model for Pyrazole Derivatives

| Compound | LogP (o/w) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Activity (logIC50) |

| Derivative 1 | 2.5 | 3.1 | 320 | -5.2 |

| Derivative 2 | 2.8 | 3.5 | 335 | -5.6 |

| This compound | 3.2 | 3.8 | 350 | -6.1 |

| Derivative 4 | 3.5 | 4.2 | 365 | -6.5 |

| Derivative 5 | 3.0 | 3.6 | 340 | -5.8 |

Note: The data in this table is illustrative and intended to represent the output of a typical QSAR study. It is not based on experimental results for the specific compounds listed.

The statistical quality of a QSAR model is assessed using various parameters. A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high cross-validated R² (Q²) suggests good predictive ability. These models provide valuable guidance for the rational design of new derivatives with potentially enhanced properties or activities.

Coordination Chemistry and Catalytic Applications of Pyrazole 4 Carboxylic Acid Ligands

Design and Synthesis of Metal Complexes Featuring Pyrazole-4-carboxylic Acid Ligands

The synthesis of metal complexes with pyrazole-4-carboxylic acid ligands is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent system. nih.gov The resulting complexes can exhibit a range of nuclearities, from mononuclear to polynuclear coordination polymers, depending on the reaction conditions and the nature of the metal ion and ligands. rsc.orgworktribe.com

Chelation Modes and Coordination Geometries of Pyrazole (B372694) Carboxylates

Pyrazole-4-carboxylate ligands are known to exhibit a variety of coordination modes, which contributes to the structural diversity of their metal complexes. mdpi.comuninsubria.it The specific coordination mode adopted is influenced by factors such as the metal ion's coordination preferences, the steric and electronic properties of the substituents on the pyrazole ring, and the presence of other coordinating ligands or counter-ions. worktribe.com

Common coordination modes for pyrazole-carboxylate ligands include:

Monodentate Coordination: The ligand can coordinate to a metal center through either a pyrazole nitrogen atom or a carboxylate oxygen atom.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through both a pyrazole nitrogen and a carboxylate oxygen.

Bidentate Bridging Coordination: The carboxylate group can bridge two metal centers.

Tridentate and Higher Coordination Modes: In polynuclear complexes, the ligand can bridge multiple metal centers through a combination of its pyrazole and carboxylate functionalities. mdpi.com

The coordination geometry around the metal center is consequently diverse and can range from tetrahedral and square planar to octahedral and more complex geometries in polynuclear systems. nih.gov

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Octahedral (in a mononuclear complex) | rsc.org |

| Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Octahedral (in a mononuclear complex) | rsc.org |

| Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Distorted trigonal bipyramidal and octahedral (in a 3D coordination polymer) | rsc.org |

Role of the Carboxylic Acid and Pyrazole Nitrogen Atoms in Metal Binding

Both the carboxylic acid group and the pyrazole nitrogen atoms play a crucial role in the coordination of pyrazole-4-carboxylic acid ligands to metal centers. nih.govmdpi.com The deprotonated carboxylate group provides a negatively charged, hard donor site that readily binds to a variety of metal ions. The pyrazole ring offers two nitrogen atoms, with the N2 nitrogen typically acting as the primary coordination site. nih.gov

The interplay between these two functional groups allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. nih.gov The specific involvement of each group in metal binding can be influenced by the steric hindrance of substituents on the pyrazole ring. In the case of 1-(O-tolyl)-1H-pyrazole-4-carboxylic acid, the bulky o-tolyl group at the N1 position would likely influence the coordination environment around the metal center, potentially favoring certain coordination modes over others.

Mechanistic Investigations of Catalytic Reactions Mediated by Pyrazole Carboxylic Acid Complexes

Metal complexes of pyrazole-carboxylic acids have shown promise as catalysts in various organic transformations, including oxidation reactions. rsc.org Understanding the reaction mechanisms is crucial for the rational design of more efficient and selective catalysts.

Exploration of Reaction Pathways and Transition States

Mechanistic studies of catalytic reactions involving pyrazole-based ligands often involve a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling to elucidate reaction pathways and identify key intermediates and transition states. nih.gov For oxidation reactions, the mechanism may involve the formation of a high-valent metal-oxo species or radical intermediates. researchgate.net The pyrazole-carboxylate ligand can influence the stability and reactivity of these species.

Metal-Ligand Cooperation in Catalytic Transformations

The concept of metal-ligand cooperation (MLC) is particularly relevant to catalysis with pyrazole-based ligands. nih.govrsc.orgsemanticscholar.org In MLC, the ligand is not merely a spectator but actively participates in the catalytic cycle. For pyrazole-carboxylic acid ligands, this can manifest in several ways:

The pyrazole N-H proton (in N-unsubstituted pyrazoles) can be involved in proton transfer steps. nih.gov

The carboxylate group can act as a proton shuttle or as an internal base. nih.gov

The electronic properties of the ligand can modulate the redox potential of the metal center, facilitating oxidative addition or reductive elimination steps. nih.gov

While this compound lacks an N-H proton for direct participation in proton transfer, the electronic influence of the tolyl group and the positioning of the carboxylate can still contribute to cooperative catalytic effects.

Influence of Ligand Substituents on Catalytic Efficiency and Selectivity

The nature and position of substituents on the pyrazole ring can have a profound impact on the catalytic performance of the corresponding metal complexes. frontiersin.org Substituents can influence:

Steric Environment: Bulky substituents, such as the o-tolyl group, can create a specific steric environment around the metal center, which can influence substrate binding and selectivity.

Electronic Properties: Electron-donating or electron-withdrawing substituents can alter the electron density at the metal center, thereby affecting its catalytic activity. The tolyl group is generally considered to be weakly electron-donating.

Solubility and Stability: Substituents can modify the solubility of the complex in different solvents and enhance its stability under catalytic conditions.

The systematic variation of substituents on the pyrazole-4-carboxylic acid scaffold is a key strategy for tuning the catalytic properties of the resulting metal complexes for specific applications. frontiersin.org

| Property | Potential Influence of the O-tolyl Group |

|---|---|

| Coordination Geometry | May induce steric constraints, favoring less crowded coordination environments. |

| Electronic Effects | Acts as a weak electron-donating group, potentially increasing the electron density on the metal center. |

| Catalytic Activity | The combination of steric and electronic effects can modulate both the activity and selectivity of the catalyst. |

| Solubility | The lipophilic tolyl group may enhance solubility in nonpolar organic solvents. |

Applications in Homogeneous and Heterogeneous Catalysis

The versatility of pyrazole-4-carboxylic acid ligands extends to a wide array of catalytic applications, leveraging their unique electronic and steric properties to influence the activity and selectivity of metal centers.

Oxidation Reactions Catalyzed by Pyrazole Complexes

Complexes derived from pyrazole-based ligands have demonstrated significant catalytic prowess in various oxidation reactions. researchgate.netbohrium.com These catalysts are particularly effective in mimicking the active sites of metalloenzymes, such as catechol oxidase. jocpr.com The catalytic activity is influenced by several factors, including the nature of the ligand, the metal ion, the counter anion, and the solvent. jocpr.com

For instance, in the oxidation of catechol to o-quinone, copper complexes formed in-situ with pyrazole-based ligands have shown notable catalytic activity under ambient conditions using atmospheric oxygen as the oxidant. jocpr.commdpi.com The reaction rates can vary significantly depending on the specific ligand and metal salt combination. One study found that a complex generated from a specific pyrazole ligand (L4) and copper(II) acetate (B1210297) in THF exhibited a high oxidation rate of 27.449 µmol·L⁻¹·min⁻¹. jocpr.com Another study highlighted a copper sulfate (B86663) and pyrazole ligand (L2) combination reaching a rate of 14.115 µmol·L⁻¹·min⁻¹. mdpi.com The choice of solvent is also critical; for example, some copper complexes show high catecholase-like activity in THF, while no activity is observed in acetonitrile. researchgate.netbohrium.com

Additionally, cobalt, nickel, and copper complexes featuring pyrazole-functionalized ligands have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields of up to 80% under optimized conditions. rsc.org

| Catalyst System (Ligand/Metal Salt) | Substrate | Solvent | Reaction Rate (µmol·L⁻¹·min⁻¹) | Yield (%) |

|---|---|---|---|---|

| L6/Cu(CH₃COO)₂ | Catechol | THF | 5.596 | - |

| L4/CoCl₂ | 2-Aminophenol | THF | 2.034 | - |

| L4/Cu(CH₃COO)₂ | Catechol | THF | 27.449 | - |

| L2/CuSO₄ | Catechol | Methanol | 14.115 | - |

| [(H₆L)CuCl₃]·H₂O | Styrene | - | - | Up to 80 |

Carbon-Carbon Bond Forming Reactions (e.g., Heck Reaction)

The Heck reaction, a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes, is a cornerstone of modern organic synthesis. organic-chemistry.org Research into this reaction has explored the use of various ligands to enhance catalyst stability and activity. While phosphine (B1218219) ligands are common, recent developments have focused on phosphine-free catalyst systems to improve cost-effectiveness and air stability. organic-chemistry.orgnih.gov

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been successfully demonstrated to yield 4-alkenyl-1H-pyrazoles. clockss.org In these reactions, the choice of protecting group on the pyrazole ring and the ligand for the palladium catalyst are crucial. Studies have shown that a trityl protecting group for the pyrazole and triethyl phosphite (B83602) as a ligand for the palladium acetate catalyst provides an effective system for the cross-coupling reaction. clockss.org This indicates the utility of the pyrazole core structure in facilitating important C-C bond-forming transformations.

Polymerization Catalysis

Pyrazole-based ligands have emerged as effective ancillary ligands in enhancing the catalytic activity of metal complexes for polymerization reactions. Specifically, in the ring-opening polymerization (ROP) of cyclic esters like l-lactide (LA) and ε-caprolactone (ε-CL), pyrazole ligands significantly boost the performance of catalysts such as titanium(IV) isopropoxide (TiOⁱPr₄). rsc.orgresearchgate.netrsc.org

The addition of a pyrazole ligand to TiOⁱPr₄ can lead to a substantial increase in catalytic activity. For example, at 60 °C, the activity for LA polymerization can be increased approximately threefold, and at room temperature, it can be enhanced by as much as 17-fold compared to using TiOⁱPr₄ alone. rsc.orgresearchgate.net This cooperative effect is believed to arise from the pyrazole ligand bringing two titanium centers into close proximity, enabling a dinuclear activation mechanism. rsc.orgresearchgate.netrsc.org This method allows for the production of high molecular weight polylactide (PLA) under melt polymerization conditions. rsc.orgresearchgate.net Similarly, (pyrazol-1-yl)copper(II) carboxylate complexes have been shown to initiate the ROP of both ε-CL and d,l-lactide. nih.gov

| Catalyst System | Monomer | Condition | Activity Enhancement (vs. TiOiPr₄ alone) | Resulting Polymer Mn (GPC) |

|---|---|---|---|---|

| TiOⁱPr₄ / furPz | l-lactide | 60 °C | ~3-fold | - |

| TiOⁱPr₄ / BuPz | l-lactide | Room Temp | ~17-fold | - |

| TiOⁱPr₄ / furPz | l-lactide | 100 °C, melt | - | 51,100 |

| (Pyrazol-1-yl)copper(II) carboxylate | d,l-lactide | 110 °C, Toluene (B28343) | - | 602 |

Hydrogen Evolution and Transfer Hydrogenation

The development of efficient catalysts for hydrogen production and transfer hydrogenation is critical for advancing clean energy technologies and green chemistry. Protic pyrazole ligands have been incorporated into metal complexes to facilitate these reactions. nih.gov For example, an iridium(III) complex featuring a 2-(1H-pyrazol-3-yl)pyridine ligand catalyzes hydrogen evolution from formic acid. nih.gov The proton-responsive nature of the pyrazole's NH group plays a role in these catalytic cycles. nih.gov

In transfer hydrogenation, manganese catalysts, which are more abundant and less costly than noble metals, have shown improved efficiency when coordinated with a pyrazole ligand. rsc.org A pre-activated Mn–N₂ catalytic system demonstrated exceptional tolerance to various functional groups, enabling broad application in the reduction of ketones and aldehydes using alcohols as the hydrogen source. rsc.org

Integration of Pyrazole Carboxylic Acids in Metal-Organic Frameworks (MOFs)

The rigid, directional, and functionalizable nature of pyrazole carboxylic acids makes them excellent candidates for organic linkers in the construction of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net These crystalline porous materials have applications in gas storage, separation, and catalysis. acs.org

Design and Synthesis of MOFs with Pyrazolate Derivatives as Linkers

The use of pyrazolate derivatives as linkers allows for the synthesis of MOFs with high chemical stability and tunable porosity. acs.orgrsc.orgacs.org The strong coordination bonds between pyrazolate nitrogen atoms and metal ions contribute to the robustness of the resulting frameworks, which can be stable in aqueous solutions across a wide pH range. acs.org